(+)-Menthoxyacetic Acid

Descripción general

Descripción

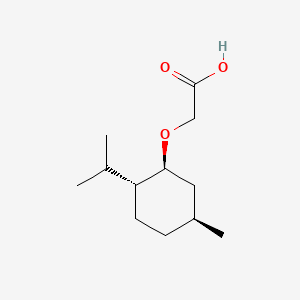

(+)-Menthoxyacetic Acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclohexyl group, which is substituted with a methyl and an isopropyl group, and an acetic acid moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Menthoxyacetic Acid typically involves the use of cyclohexanol derivatives as starting materials. The process includes several steps such as esterification, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride, sodium borohydride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in the industrial setting to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(+)-Menthoxyacetic Acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

(+)-Menthoxyacetic Acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Mecanismo De Acción

The mechanism of action of (+)-Menthoxyacetic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (+)-Menthoxyacetic Acid include other cyclohexyl derivatives and acetic acid esters. Examples include:

- Cyclohexylacetic acid

- 4-Iodobenzoic acid

- Cyclohexanol derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.

Actividad Biológica

(+)-Menthoxyacetic acid (MAA) is a compound derived from menthol, exhibiting various biological activities that have garnered attention in recent research. This article delves into its biological effects, particularly focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molar Mass : 214.3 g/mol

- Density : 1.01 g/mL at 20 °C

- Melting Point : 52-55 °C

These properties suggest that MAA is a stable compound with potential for various applications in medicinal chemistry.

Research has identified several mechanisms through which this compound exerts its biological effects:

- Histone Deacetylase Inhibition : MAA acts as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. This inhibition leads to hyperacetylation of histones, impacting cellular processes such as apoptosis and cell cycle regulation .

- Induction of Apoptosis : Studies have shown that MAA can induce apoptosis in prostate cancer cells by down-regulating anti-apoptotic proteins like BIRC2 and up-regulating p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest at the G1 phase .

- Reactive Oxygen Species Production : MAA treatment has been associated with increased production of reactive oxygen species (ROS), which can cause DNA damage and mitochondrial dysfunction in normal human fibroblasts .

- Alteration of Hormonal Receptors : MAA influences the expression of estrogen receptors (ERα and ERβ), affecting hormone-mediated signaling pathways that are often dysregulated in cancers .

Anti-Cancer Effects

The most significant biological activity of this compound is its anti-cancer potential:

- Prostate Cancer Cell Lines : In vitro studies demonstrated that MAA significantly inhibits the growth of various prostate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145). The compound induced apoptosis and caused cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

- Mechanistic Insights : The induction of apoptosis was linked to decreased levels of procaspases 7 and 3, indicating activation of caspase pathways essential for programmed cell death .

Other Biological Activities

While the focus has been on cancer research, other potential activities include:

- Antioxidant Properties : MAA may exhibit antioxidant activity due to its ability to scavenge free radicals and modulate oxidative stress within cells .

- Hormonal Modulation : Its effects on estrogen receptors suggest potential implications in hormone-related conditions beyond cancer, although further research is needed to clarify these roles.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propiedades

IUPAC Name |

2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPHQCEVYJUDN-AXFHLTTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OCC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240667 | |

| Record name | (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94133-41-2 | |

| Record name | 2-[[(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,2β,5α)]-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (1S-(1α,2β,5α))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid is a chiral carboxylic acid. When reacted with a racemic mixture of an alcohol or amine, it forms diastereomeric esters or amides, respectively. These diastereomers, unlike enantiomers, have different physical properties, allowing for separation by techniques like crystallization or chromatography. [, ] Once separated, hydrolysis of the diastereomer yields the desired enantiomerically pure alcohol or amine.

A: Researchers used (1S-(1α,2β,5α))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid to prepare optically active 3-mercapto-2-methylpropionic acid, a precursor to a hypotensive drug. [] By reacting the racemic mixture of the acid with (1S-(1α,2β,5α))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid, they obtained diastereomeric esters. These esters were separated, and the appropriate diastereomer was further reacted with L-proline and subsequently deprotected to yield the desired (S)-enantiomer of the target compound.

A: Yes. Researchers have incorporated (1S-(1α,2β,5α))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid into dendritic structures attached to pyridinooxazoline and bis[4-(hydroxymethyl)oxazoline] cores. [, ] These dendrimers acted as chiral ligands for palladium-catalyzed allylic alkylations. The enantioselectivity of these catalysts was found to be comparable to or even exceeding that of similar benzoyl ester derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.